Product packaging for Indigotine P(Cat. No.:CAS No. 6371-42-2)

Indigotine P

Cat. No.: B12749053
CAS No.: 6371-42-2
M. Wt: 670.5 g/mol
InChI Key: HPKLSODFSVXPBF-UHFFFAOYSA-J
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Description

Indigotine P, also known as Indigo Carmine or FD&C Blue No. 2, is a synthetic, water-soluble indigoid dye with the chemical formula C₁₆H₈N₂Na₂O₈S₂ and a molar mass of approximately 466.36 g/mol . It is supplied as a high-purity, blue-brown to red-brown powder or granules for research applications . This compound is distinguished by its rich royal blue color and significant research utility across multiple disciplines. In analytical chemistry, this compound serves as a versatile indicator. It functions as a pH indicator, exhibiting a clear color transition from blue at pH 11.4 to yellow at pH 13.0 . It also acts as a redox indicator, turning yellow upon reduction, and has been used as a detected for dissolved ozone and superoxide in physiological studies . Its high-performance liquid chromatography (HPLC) profile has been well-characterized, aiding in the analysis of food and pharmaceutical samples . In biomedical and physiological research, this compound has several specialized applications. It is employed in endoscopic procedures, particularly in chromoendoscopy, where its topical application pools in mucosal grooves to enhance topographic definition and assist in the diagnosis of minute lesions, delineation of early-stage malignancies, and evaluation of conditions like Barrett's esophagus and villous atrophy . In surgical models, it is used to visualize anatomical structures, such as locating ureteral orifices and detecting leaks in the urinary tract or amniotic fluid, due to its rapid renal excretion which colors urine blue . Ongoing research explores its potential as a positive-electrode material in sodium-electrolyte batteries and its photophysical properties in solvent-mediated excited state proton transfer . Researchers value this compound for its solubility in water (approximately 10 g/L) and its stability, though it is sensitive to light, strong oxidizing agents, and strong alkalis, which can cause decolorization . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H6N2Na4O14S4 B12749053 Indigotine P CAS No. 6371-42-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6371-42-2

Molecular Formula

C16H6N2Na4O14S4

Molecular Weight

670.5 g/mol

IUPAC Name

tetrasodium;2-(3-hydroxy-5,7-disulfonato-1H-indol-2-yl)-3-oxoindole-5,7-disulfonate

InChI

InChI=1S/C16H10N2O14S4.4Na/c19-15-7-1-5(33(21,22)23)3-9(35(27,28)29)11(7)17-13(15)14-16(20)8-2-6(34(24,25)26)4-10(12(8)18-14)36(30,31)32;;;;/h1-4,17,19H,(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4

InChI Key

HPKLSODFSVXPBF-UHFFFAOYSA-J

Canonical SMILES

C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Advanced Synthetic Pathways and Production of Indigotine P

Chemo-Synthetic Methodologies for Indigotine P

The chemical synthesis of indigotine is a well-established process, yet research continues to refine the understanding of its reaction mechanisms, precursor chemistry, and the control of impurities.

The formation of the indigotin (B1671874) molecule is fundamentally a process of dimerization and oxidation. The key precursor, indoxyl, which is unstable, undergoes aerobic oxidation to form indigotin. mdpi.comwildcolours.co.uk This process involves the joining of two indoxyl molecules. wildcolours.co.uk The reaction is sensitive to conditions, and under non-ideal circumstances, other products like isatin (B1672199) and indirubin (B1684374) can be formed, which affects the purity of the final dyestuff. fibershed.org

The traditional Baeyer-Drewsen synthesis, starting from o-nitrobenzaldehyde and acetone (B3395972) in an alkaline medium, involves a series of complex reactions. sapub.org Initial condensation is followed by an intramolecular redox reaction where the nitro group is reduced, leading to cyclization and the formation of the indigo (B80030) core structure. sapub.org The mechanism involves the formation of 4-hydroxy-4-(2-nitrophenyl)-2-butanone as an intermediate. sapub.org Quantum chemistry studies have also investigated the oxidation mechanisms of indigo initiated by hydroxyl (•OH) and hydroperoxyl (•OOH) radicals, finding that the reaction with •OH radicals primarily involves hydrogen abstraction from the NH site and addition to the central C=C double bond, leading to the loss of the chromophore. researchgate.net

Historically, indigo was derived from plants containing the precursor indican (B1671873), a colorless, water-soluble glycoside. wildcolours.co.ukfibershed.orgcambridgeresearchpub.com Enzymatic or acidic hydrolysis of indican cleaves it into glucose and indoxyl. cambridgeresearchpub.comtifr.res.in Indoxyl is the crucial intermediate that, upon exposure to air (oxidation), dimerizes to form the insoluble indigo pigment, indigotin. wildcolours.co.ukcambridgeresearchpub.comtifr.res.in

In modern synthetic routes, such as the Heumann-Pfleger synthesis, the pathway begins with the reaction of aniline (B41778), formaldehyde, and hydrogen cyanide to form N-phenylglycinenitrile. mdpi.com This is hydrolyzed to N-phenylglycine, which is then converted to indoxyl at high temperatures in a mixture of sodium amide, sodium hydroxide (B78521), and potassium hydroxide. mdpi.com The final step is the air oxidation of indoxyl to form indigo. mdpi.com Another significant synthetic route utilizes anthranilic acid. chemicalbook.com

The transformation of indoxyl to indigotin is a critical step. An alkaline medium is proposed to induce the formation of a reactive indoxyl enolate, which is then oxidized to intermediates like 3-oxo-indenoline, isatin, and an unstable indoxyl radical. nih.gov These intermediates can then react with another indoxyl molecule or undergo self-coupling to form indigotin and the isomer indirubin. nih.gov

Commercial this compound, regulated as FD&C Blue No. 2, has stringent specifications regarding its purity. The total color content is required to be not less than 85%. ulprospector.comjst.go.jpcornell.edu The regulations also set limits for specific impurities.

Subsidiary coloring matters are a key concern. The primary isomer of this compound is disodium (B8443419) 3,3′-dioxo-2,2′-bi-indolylidene-5,5′-disulfonate, but it also contains disodium 3,3′-dioxo-2,2′-bi-indolylidene-5,7′-disulfonate. ulprospector.com Regulations specify limits for these "isomeric colors," typically not exceeding 18%. jst.go.jpcornell.edu Other subsidiary colors, such as lower sulfonated varieties, are also controlled, with limits often around 1-5%. jst.go.jpcornell.edu

Organic impurities originating from starting materials or side reactions must also be monitored. For instance, isatin-5-sulfonic acid is a specified impurity with a limit of not more than 0.4%. cornell.edu Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are employed to identify and quantify the main component, its isomer, and other subsidiary colors and impurities. jst.go.jp

Table 1: Regulatory Specifications for Impurities in FD&C Blue No. 2 (this compound)

ImpurityMaximum LimitReference
Isomeric Colors18% jst.go.jpcornell.edu
Lower Sulfonated Subsidiary Colors1-5% jst.go.jpcornell.edu
Isatin-5-sulfonic acid0.4% cornell.edu
Water Insoluble Matter0.4% cornell.edu
Lead (as Pb)10 parts per million cornell.edu
Arsenic (as As)3 parts per million cornell.edu

Biotechnological and Enzymatic Production of this compound

Growing interest in sustainable manufacturing has driven research into biotechnological routes for indigo production, moving away from harsh chemicals and fossil-fuel-based precursors. rsc.orgnih.gov

Microbial fermentation offers a promising alternative for indigo synthesis. rsc.org Genetically engineered microorganisms, particularly Escherichia coli, have been developed to produce indigo from renewable feedstocks like glucose. rsc.orgrsc.org The strategy involves engineering the bacterium's metabolic pathways, such as the shikimate and tryptophan pathways, to overproduce the key intermediate, indole (B1671886). rsc.orgrsc.org

Once indole is synthesized within the cell, a subsequent enzymatic step is required to convert it to indoxyl. This is often achieved by introducing a gene encoding an oxygenase enzyme. rsc.org The indoxyl then spontaneously dimerizes and oxidizes in the presence of oxygen to form indigo. rsc.org This whole-cell biocatalysis approach has demonstrated significant potential, with some engineered strains yielding up to 12 g/L of indigo under optimized conditions. rsc.orgrsc.org A key advantage of this bio-indigo is the absence of toxic intermediates and by-products typically associated with chemical synthesis. rsc.org

Table 2: Examples of Microbial Systems for Indigo Production

MicroorganismPrecursor/SubstrateKey Enzyme ExpressedIndigo YieldReference
Recombinant Escherichia coliGlucoseNaphthalene dioxygenaseUp to 12 g/L rsc.orgrsc.org
Recombinant Escherichia coliTryptophan/IndoleNaphthalene dioxygenase- mdpi.com
Recombinant Escherichia coliTryptophanFlavin-containing monooxygenase (FMO)911 ± 22 mg/L cimap.res.in

The enzymatic conversion of indole to indoxyl is the cornerstone of biotechnological indigo production. nih.gov Several classes of redox enzymes have been identified and engineered for this purpose. nih.gov These enzymes catalyze the oxygenation of indole, which is the critical step leading to indoxyl formation. nih.gov

Cytochrome P450 Monooxygenases (P450s): These heme-containing enzymes are versatile biocatalysts capable of introducing oxygen into a wide range of molecules. mdpi.comnih.gov P450s have been successfully used to directly produce indigo from indole. mdpi.comresearchgate.net Some P450 systems, like P450BM3 from Bacillus megaterium, can be engineered to be hydrogen peroxide-dependent, simplifying the process by avoiding the need for expensive cofactors like NADPH. mdpi.com Mutants of P450BM3 have shown high catalytic activity, with kcat values up to 1402 min⁻¹ and yields of 73%. mdpi.com The production of indigo can even serve as a high-throughput screening method to identify P450 variants with enhanced aromatic hydroxylation activity. nih.gov

Flavin-Containing Monooxygenases (FMOs): FMOs are another class of enzymes that can oxidize diverse substrates. nih.gov Bacterial FMOs have been expressed in E. coli to produce indigo from indole. cimap.res.inigem.org The FMO catalytic cycle involves the reduction of FAD by NADPH, which then reacts with molecular oxygen to form a C4a-peroxyflavin intermediate. igem.org This intermediate transfers an oxygen atom to the indole substrate, forming indoxyl. igem.org Structure-based redesign of FMOs has been employed to improve their stability and catalytic efficiency for indigo production. nih.gov

Unspecific Peroxygenases (UPOs): UPOs are fungal enzymes that use hydrogen peroxide as both the electron acceptor and oxygen donor, making them attractive for biocatalysis. mdpi.comnih.govwikipedia.org These heme-thiolate enzymes can catalyze a range of oxyfunctionalization reactions similar to P450s. mdpi.comnih.gov UPOs have been shown to readily convert indole into indigo in simple buffer systems, offering a gentle, one-step synthesis method. mdpi.comresearchgate.net Different UPOs, such as those from Agrocybe aegerita and Coprinopsis cinerea, have been screened and found effective for synthesizing indigoid dyes. mdpi.comresearchgate.net

Table 3: Key Enzymes in the Biocatalytic Production of this compound

Enzyme ClassExample EnzymeCofactor/Co-substrateCatalytic FunctionReference
Cytochrome P450 MonooxygenasesP450BM3 (engineered)H₂O₂Hydroxylation of indole to indoxyl mdpi.com
Flavin-Containing MonooxygenasesFMO from Methylophaga sp.NADPH, O₂Oxidation of indole to indoxyl cimap.res.innih.gov
Unspecific PeroxygenasesUPO from Agrocybe aegeritaH₂O₂Oxyfunctionalization of indole mdpi.comresearchgate.net

Optimization of Biocatalytic Systems for Enhanced this compound Yields

Whole-cell biocatalysis using genetically engineered microorganisms, such as Escherichia coli, is a primary focus of research. These systems are engineered to convert simple carbon sources like glucose or tryptophan into indigo. Several strategies have been developed to optimize these microbial factories for higher indigo yields.

One effective approach involves the co-expression of multiple enzymes to create a more efficient biosynthetic pathway. For instance, the co-expression of a styrene (B11656) monooxygenase (StyAB), which catalyzes the conversion of indole to indoxyl, with a malate (B86768) dehydrogenase (Mdh) has been shown to enhance indigo production. The malate dehydrogenase aids in the regeneration of the NADH cofactor, which is essential for the monooxygenase activity. This strategy improves the intracellular redox balance, leading to a significant increase in indigo yield. In some studies, this combinational optimization has resulted in indigo yields as high as 787.25 mg/L from tryptophan.

Another optimization strategy focuses on protein engineering to improve the catalytic efficiency and stability of the indigo-producing enzymes. Engineered myoglobins, for example, have demonstrated the ability to catalyze the oxidation of indole to indigo with high efficiency. One study reported an indigo yield of up to 54% with a chemoselectivity of approximately 80% using an engineered F43Y myoglobin (B1173299) mutant. This represents a significant improvement over previously reported biocatalytic systems.

Furthermore, optimizing fermentation conditions is crucial for maximizing indigo production. This includes adjusting parameters such as media composition, pH, temperature, and substrate feeding strategies. For instance, the production of bio-indigo by a recombinant E. coli harboring a flavin-containing monooxygenase (FMO) gene was significantly increased by optimizing the culture medium and conditions. Under optimized parameters, a production of 920 mg/L of bio-indigo was achieved.

The table below summarizes the impact of different optimization strategies on the yield of biocatalytic indigo production.

Optimization StrategyKey Enzymes/ModificationsPrecursorReported Indigo Yield
Co-expression and Promoter OptimizationStyrene monooxygenase (styAB) and malate dehydrogenase (mdh)Tryptophan787.25 mg/L
Protein EngineeringEngineered F43Y MyoglobinIndole54% conversion yield
Fermentation OptimizationFlavin-containing monooxygenase (FMO)Tryptophan920 mg/L
Chaperone Co-expressionStyrene monooxygenase (StyAB) with GroES-GroELTryptophan550 mg/L

These advancements in optimizing biocatalytic indigo synthesis provide a strong foundation for the sustainable production of high-quality indigo, which is a prerequisite for the efficient manufacturing of this compound.

Comparative Analysis of this compound Synthesis Approaches

The production of this compound can be approached through different routes, primarily the traditional chemical synthesis and a more contemporary chemoenzymatic pathway. A comparative analysis of these methods reveals significant differences in terms of efficiency, selectivity, and environmental impact.

Chemical Synthesis: The conventional method for producing this compound involves two main stages: the synthesis of indigo followed by its sulfonation. The chemical synthesis of indigo often starts from aniline, a toxic petrochemical derivative. This process typically involves harsh reaction conditions, such as high temperatures and the use of strong bases. The subsequent sulfonation of indigo is carried out using concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). While this method can produce this compound in high yields, it is often associated with the formation of byproducts.

A common impurity in the chemical synthesis of indigo is indirubin, an isomer of indigo with a reddish hue. The sulfonation step can also lead to the formation of different sulfonated isomers, which can affect the purity and color quality of the final product. The selectivity of the sulfonation reaction is crucial for obtaining the desired 5,5'-disulfonic acid isomer.

Chemoenzymatic Synthesis: This approach combines the advantages of biocatalysis for the synthesis of the indigo core with a subsequent chemical sulfonation step. The biocatalytic production of indigo from renewable feedstocks like tryptophan or glucose offers a milder and more selective route to the indigo molecule. As discussed in the previous section, biocatalytic methods can achieve high yields and selectivity for indigo, minimizing the formation of indirubin.

The efficiency of the chemoenzymatic route is largely dependent on the yield of the initial biocatalytic step. With ongoing optimization, the biocatalytic production of indigo is becoming increasingly competitive with chemical synthesis. The subsequent sulfonation of the highly pure bio-indigo can potentially lead to a purer final product with fewer isomers.

The following table provides a comparative overview of the two production routes.

ParameterChemical Synthesis of this compoundChemoenzymatic Synthesis of this compound
Starting Material Aniline (from petroleum)Tryptophan, Glucose (renewable)
Indigo Synthesis Conditions High temperature, strong basesMild physiological conditions (e.g., 30-37°C, neutral pH)
Indigo Synthesis Selectivity Formation of byproducts like indirubin is common.High selectivity for indigo can be achieved with engineered enzymes.
Sulfonation Step Concentrated sulfuric acid or oleum.Concentrated sulfuric acid or oleum on bio-indigo.
Overall Efficiency High yield but can be affected by byproduct formation and purification steps.Dependent on the efficiency of the biocatalytic step; ongoing research is improving yields.
Purity of Final Product Can contain isomeric impurities from both indigo synthesis and sulfonation.Potentially higher purity due to the cleaner indigo precursor.

The drive for more sustainable manufacturing processes has led to the exploration of greener alternatives for both the synthesis of indigo and its subsequent sulfonation.

For the biocatalytic production of indigo, the use of engineered microbes to convert renewable feedstocks is a cornerstone of sustainable manufacturing. This approach avoids the use of toxic precursors like aniline and reduces the reliance on fossil fuels. The mild reaction conditions of biocatalysis also contribute to a lower energy footprint compared to traditional chemical synthesis.

In the chemical sulfonation step, several greener alternatives to the use of large excesses of sulfuric acid or oleum are being investigated. These include:

Sulfur Trioxide Complexes: Using SO3 complexes with bases like pyridine (B92270) can offer a milder and more controlled sulfonation process, potentially reducing the formation of byproducts.

Solid Acid Catalysts: The use of reusable solid acid catalysts, such as silica-supported perchloric acid (SiO2/HClO4) or potassium bisulfate (SiO2/KHSO4), can facilitate the sulfonation reaction under solvent-free conditions, simplifying product isolation and catalyst recycling.

Ionic Liquids: Performing the sulfonation in ionic liquids can offer advantages such as preventing byproduct formation and allowing for the recycling of the reaction medium.

Looking further ahead, the development of a fully biocatalytic route to this compound is a significant goal. Research into enzymes capable of sulfating aromatic compounds, such as arylsulfate sulfotransferases, could pave the way for the direct enzymatic sulfonation of indigo or its precursors. While not yet demonstrated for indigo, these enzymes have shown activity on a range of phenolic and aromatic compounds, suggesting the future possibility of a completely "green" synthesis of this compound.

The adoption of these emerging strategies has the potential to significantly reduce the environmental impact of this compound production, aligning the manufacturing process with the principles of sustainable chemistry.

Sophisticated Analytical Methodologies for Indigotine P Characterization

Spectroscopic Analysis of Indigotine P

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone for the analysis of this compound. Different regions of the electromagnetic spectrum provide unique insights into the molecule's electronic and vibrational properties.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely employed technique for the quantitative analysis of this compound in solutions. nih.gov This method is based on the principle that the dye molecule absorbs light in the UV and visible regions, and the amount of light absorbed is directly proportional to its concentration, a relationship described by the Beer-Lambert law. thermofisher.comupi.edu The technique is valued for its simplicity, speed, and cost-effectiveness. nih.gov Analysis involves measuring the intensity of a light beam before and after it passes through a sample solution. thermofisher.com The resulting spectrum, a plot of absorbance versus wavelength, provides both qualitative and quantitative information. upi.edufda.gov

The UV-Vis spectrum of this compound is characterized by specific wavelengths at which maximum absorbance (λmax) occurs. thermofisher.com These λmax values are dependent on the solvent used and the pH of the solution. nih.govresearchgate.net For instance, the oxidized form of the dye in chloroform (B151607) exhibits a λmax at 604 nm, while its reduced leuco form in an aqueous medium shows a maximum at 407 nm. researchgate.net Identifying the λmax allows for the creation of a calibration curve by plotting the absorbance of several standard solutions of known concentrations. thermofisher.com The concentration of this compound in an unknown sample can then be determined by measuring its absorbance at the λmax and interpolating the value from the calibration curve. thermofisher.comupi.edu However, this method can be limited when multiple dyes are present in a single solution, which may necessitate prior separation. fda.gov

Table 1: Reported Absorption Maxima (λmax) for Indigotine and Related Compounds in Various Solvents
CompoundSolventAbsorption Maxima (λmax)Reference
Indigotine (Oxidized Form)Chloroform604 nm researchgate.net
Indigotine (Leuco Form)Aqueous Medium407 nm researchgate.net
IndigotineWater~610 nm nih.gov
Indirubin (B1684374)Dimethylformamide (DMF)546 nm researchgate.net
IndirubinDimethyl Sulfoxide (DMSO)542 nm researchgate.net

To overcome the limitations of conventional UV-Vis spectrophotometry, particularly for detecting micro-concentrations, methodological enhancements have been developed. One such innovative approach is the use of a chemical clock reaction, specifically the Briggs-Rauscher (BR) oscillatory reaction. mdpi.comnih.gov Clock reactions are chemical systems that exhibit a delayed and sudden change, which can be monitored to determine the concentration of a substance that influences the reaction rate. researchgate.netyoutube.com The BR reaction has been successfully applied to determine the concentration of Indigo (B80030) Carmine (B74029) in a food dye mixture. mdpi.com This kinetic method demonstrated significantly improved analytical parameters, achieving a limit of detection (LOD) and limit of quantification (LOQ) that were 100 times lower than those obtained by standard UV/Vis methods. mdpi.comnih.gov The high sensitivity suggests that not only does Indigo Carmine participate in the oscillatory reaction, but its decomposition products also play a role, highlighting the complexity and utility of this kinetic approach for trace analysis. mdpi.comnih.gov

Vibrational spectroscopy, encompassing techniques like Fourier Transform Raman (FT-Raman) and Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, provides detailed information about the molecular structure and chemical bonds within this compound. researchgate.netrsc.orgjuniperpublishers.com These methods are complementary, with IR spectroscopy based on the absorption of light and Raman spectroscopy on the scattering of light. juniperpublishers.com Both techniques generate a unique molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups. qucosa.dechalcogen.ro They are powerful tools for identifying the dye and distinguishing it from other related compounds or impurities. researchgate.netculturalheritage.org

The vibrational spectra of this compound reveal key features of its molecular conformation. In the infrared spectrum, characteristic bands can be assigned to specific molecular vibrations. For example, a broad signal around 3254-3361 cm⁻¹ is attributed to the N-H stretching vibration, while a strong peak near 1600-1635 cm⁻¹ corresponds to the C=O stretching of the keto group. qucosa.de The position of the C=O peak at a lower wavenumber compared to other keto compounds is a notable feature. qucosa.de FT-Raman spectroscopy provides complementary data, with characteristic bands for indigo observed at 253, 546, 599, and 1573 cm⁻¹. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can support experimental findings, aiding in the geometrical optimization of the molecule and the precise assignment of vibrational bands. mdpi.comspectroscopyonline.com

Table 2: Key Vibrational Bands for this compound from IR and Raman Spectroscopy
TechniqueWavenumber (cm⁻¹)AssignmentReference
ATR-IR3254 cm⁻¹N-H stretching vibration qucosa.de
ATR-IR3059 cm⁻¹C-H stretching (aromatic ring) qucosa.de
ATR-IR1599 cm⁻¹C=O stretching (keto group) qucosa.de
Raman1573 cm⁻¹Characteristic indigo band researchgate.net
Raman546 cm⁻¹Characteristic indigo band researchgate.net

A significant advantage of vibrational spectroscopy techniques like FT-Raman and ATR-IR is their non-destructive nature, which allows for the in situ analysis of this compound without requiring sample removal or complex preparation. rsc.orgjuniperpublishers.com ATR-IR is particularly suitable for studying surfaces, acquiring a spectrum directly from the sample. chalcogen.ronih.gov FT-Raman, especially when using a near-infrared laser, minimizes the risk of sample degradation and fluorescence, making it ideal for analyzing sensitive materials. researchgate.net These capabilities have been demonstrated in the direct identification of indigo in diverse matrices, including plant tissues, commercial pigments, and textiles like cotton and silk. researchgate.netrsc.org This makes vibrational spectroscopy an invaluable tool in fields such as art conservation, archaeology, and the quality control of dyed fabrics. researchgate.netculturalheritage.org

Near-Infrared (NIR) Spectroscopy Coupled with Chemometric Approaches for this compound Quantification

Near-Infrared (NIR) spectroscopy has emerged as a rapid, non-destructive, and environmentally friendly analytical tool for the quantitative analysis of organic substances like this compound. mdpi.comspectroscopyonline.com The technique measures the overtones and combination bands of molecular vibrations, particularly of C-H, N-H, and O-H groups, present in the NIR region of the electromagnetic spectrum (800–2500 nm). mdpi.com While direct interpretation of the complex NIR spectra is challenging, its coupling with chemometrics—the application of mathematical and statistical methods—unlocks its quantitative power. osti.gov

Chemometric models, such as Principal Component Regression (PCR) and Partial Least Squares Regression (PLSR), are commonly used to build calibration models that correlate spectral data with reference concentrations. mdpi.com More advanced machine learning algorithms, like random forests, have also been successfully applied. For instance, a study on the determination of this compound in cream utilized NIR spectroscopy combined with a random forest model. researchgate.netnih.gov The raw spectral data was pre-processed using techniques like Savitzky-Golay (SG) smoothing, mean centering, and second derivative calculations to enhance the signal and remove noise. researchgate.netnih.gov The resulting model demonstrated strong predictive capability for quantifying this compound content. researchgate.netnih.gov This approach showcases the potential of NIR spectroscopy for rapid and non-destructive quality control in products containing this compound. nih.gov

Performance of NIR Spectroscopy with Random Forest Model for this compound Quantification in Cream

Evaluation MetricValueReference
Coefficient of Determination (R²)0.9402 researchgate.netnih.gov
Root Mean Square Error of Prediction (RMSEP)0.2509 researchgate.netnih.gov
Ratio of Prediction to Deviation (RPD)4.0893 researchgate.netnih.gov

Advanced Spectroscopic Techniques and Multi-Modal Integration for this compound Analysis

Beyond NIR, other advanced spectroscopic methods provide detailed molecular information for the characterization of this compound. Techniques such as micro-Raman (µ-Raman) and micro-Fourier-transform infrared spectroscopy (µ-FTIR) offer high-resolution analysis, requiring minimal sample volume. spectroscopyonline.commdpi.com Raman spectroscopy, which measures the inelastic scattering of light, is particularly useful for identifying dye components and can be enhanced using techniques like surface-enhanced Raman spectroscopy (SERS) for greater sensitivity. spectroscopyonline.comspectroscopyonline.com These methods have been used to identify indigotin (B1671874) residues in various contexts, demonstrating their power in detecting the compound even at microscopic levels. spectroscopyonline.comspectroscopyonline.com

The future of complex sample analysis lies in multi-modal data integration, a concept where data from disparate analytical sources are combined to build more robust and comprehensive predictive models. nih.govarxiv.org In the context of this compound, this could involve integrating data from spectroscopy (NIR, FTIR, Raman), chromatography (HPLC), and potentially imaging techniques. mdpi.compersistent.com By feeding these diverse datasets into advanced machine learning frameworks like Graph Neural Networks (GNNs) or Transformers, it is possible to uncover complex patterns and relationships that a single analytical method might miss. arxiv.org This approach, which is gaining traction in fields like precision oncology, allows for a holistic understanding by combining molecular, physical, and chemical data to improve the accuracy and reliability of analysis. nih.govpersistent.combiorxiv.org While specific applications for this compound are still emerging, the framework offers a powerful new direction for its comprehensive characterization.

Chromatographic Separation and Detection of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation, identification, and quantification of this compound and its related substances. medwinpublishers.com These methods offer unparalleled resolution, sensitivity, and selectivity, making them the preferred choice for regulatory analysis and quality control. ub.ro

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

The development of a robust HPLC method is critical for accurately analyzing this compound. Method development involves the systematic optimization of several parameters to achieve efficient separation from matrix components, impurities, and isomers. researchgate.net Key considerations include the choice of the stationary phase (column), the composition of the mobile phase, and the detection system. thermofisher.com Due to its chemical nature, reversed-phase chromatography is the most common and effective technique for the analysis of this compound. thermofisher.com

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used mode for analyzing this compound. thermofisher.com This technique employs a non-polar stationary phase, typically porous silica (B1680970) particles bonded with hydrocarbon chains, and a polar mobile phase. phenomenex.com The most common stationary phase is octadecylsilane (B103800) (C18), which provides excellent hydrophobic separation power for compounds like this compound. ub.rophenomenex.com

Separation is achieved based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com Less polar compounds are retained longer on the column. Various studies have successfully developed RP-HPLC methods for this compound using C18 columns from different manufacturers, demonstrating the reliability of this approach. ub.roasianpubs.orgresearchgate.net For instance, methods have been validated using columns such as the DS HYPERSIL C18 and the Phenomenex Luna ODS-2 RP-C18, achieving high purity separations. ub.roasianpubs.orgresearchgate.net

Examples of Reversed-Phase Columns Used for this compound Analysis

Column TypeParticle Size (µm)Dimensions (mm)Reference
DS HYPERSIL C185250 x 4.6 ub.ro
Phenomenex, Luna, ODS-2 RP-C18(2)5250 x 4.6 asianpubs.orgresearchgate.net
Acclaim PA2375 x 3 thermofisher.com
RP-18Not SpecifiedNot Specified researchgate.net

The Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is an ideal choice for the analysis of this compound. As a colored compound, this compound has strong absorbance in the visible region of the electromagnetic spectrum. A DAD detector measures absorbance across a wide range of wavelengths simultaneously, providing a complete UV-Vis spectrum of the analyte as it elutes from the column. cu.edu.eg This capability is highly advantageous for several reasons: it allows for the selection of the optimal detection wavelength for maximum sensitivity, aids in peak identification by comparing the acquired spectrum with that of a reference standard, and helps in assessing peak purity. cu.edu.eg

For this compound, the maximum absorbance wavelength (λmax) is typically found around 610 nm. Numerous validated HPLC methods utilize DAD for quantification at or near this wavelength, for example at 608 nm or 610 nm. ub.roasianpubs.orgresearchgate.net

The mobile phase composition is a critical factor that dictates retention time, resolution, and selectivity in RP-HPLC. phenomenex.com It typically consists of a mixture of an aqueous component (often with a buffer or pH modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727). phenomenex.comchromatographyonline.com Optimization involves adjusting the ratio of these solvents, the pH of the aqueous phase, and the concentration of additives to achieve the desired separation. researchgate.net For ionizable compounds like this compound, controlling the mobile phase pH with buffers (e.g., acetate (B1210297) or phosphate (B84403) buffers) is crucial as it affects the analyte's ionization state and thus its retention. asianpubs.orgphenomenex.comcienciayculturaescrita.com Additives like ion-pairing agents (e.g., tetrabutylammonium (B224687) hydrogensulphate) can be used to improve peak shape and retention for ionic analytes. asianpubs.orgresearchgate.net

Column selectivity refers to the ability of a stationary phase to differentiate between closely related compounds, such as isomers. waters.com The primary component of commercial Indigotine is disodium (B8443419) 3,3'-dioxo-[Δ2,2'-biindoline]-5,5'-disulfonate, but it can contain the positional isomer, disodium 3,3'-dioxo-[Δ2,2'-biindoline]-5,7'-disulfonate. fao.org Separating these isomers is a significant analytical challenge. Achieving this requires careful selection of both the column and the mobile phase. While standard C18 columns can provide separation, specialized stationary phases that offer different interaction mechanisms, such as π-π interactions from pyrenylethyl or nitrophenylethyl phases, can enhance selectivity for structural isomers. fao.orgnacalai.com An official FAO method details an HPLC procedure capable of separating the 5,5' and 5,7' isomers, demonstrating that with optimized conditions, including a specific elution gradient, baseline separation can be achieved. fao.org

Quantitative Determination of this compound and Related Substances

The quantitative analysis of this compound and its associated substances is predominantly achieved through chromatographic and spectrophotometric methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

A validated HPLC method utilizing a reversed-phase C18 column with an isocratic mobile phase of methanol and water (73:27, v/v) has been successfully employed for the simultaneous quantification of indigotin and its isomer, indirubin. researchgate.netcore.ac.uk This method demonstrates excellent linearity, precision, accuracy, and specificity. researchgate.netcore.ac.uk The detection is typically carried out using a Diode Array Detector (DAD) at a wavelength of 608 nm. ub.ro For the analysis of soft drinks, a detection limit of 0.03 mg/L for indigotine has been reported using this approach. ub.ro

Chemometric methods, such as Principal Component Regression (PCR), coupled with spectrophotometry, offer an alternative for the simultaneous determination of this compound and other compounds, like titanium dioxide, in pharmaceutical products without prior separation. medwinpublishers.com This approach has shown high recovery rates and low standard deviation values, indicating its accuracy and repeatability. medwinpublishers.com

The following table summarizes the key parameters of a validated HPLC-DAD method for this compound determination:

ParameterIndigotinIndirubinSource
Linearity Range 1.8 - 16.2 µg/ml1.6 - 14.4 µg/ml researchgate.net
Correlation Coefficient (r²) > 0.999> 0.999 researchgate.net
Repeatability (RSD) < 5%< 5% core.ac.uk
Accuracy (% Recovery) > 95%> 95% core.ac.uk

Flash Chromatography for Preparative-Scale this compound Purification

For the isolation and purification of this compound on a larger scale, flash chromatography is a widely used and efficient technique. alquimialab.comchromservis.eu This method allows for the rapid separation of components from a mixture, and the collected fractions can be further purified using preparative HPLC to achieve high purity. alquimialab.com

In one study, a combination of macroporous resin enrichment followed by reversed-phase flash chromatography was used to purify indigotin and indirubin from Folium isatidis extracts. researchgate.net This process resulted in a significant increase in the content of both compounds with high recovery yields. researchgate.netresearchgate.net The use of a C18 reversed-phase silica gel column and an ionic liquid as a mobile phase modifier in flash chromatography has been shown to improve separation efficiency, leading to purities of over 96% for both indigotin and indirubin. researchgate.net

Systems that integrate both flash chromatography and preparative HPLC capabilities offer a streamlined workflow for purification. alquimialab.com These systems can handle sample loads from milligrams to several hundred grams and often incorporate detectors like UV and Evaporative Light Scattering Detectors (ELSD) for comprehensive compound detection. alquimialab.comflash-chromatography.com

Key findings from a preparative purification study are highlighted below:

CompoundPurityRecovery Yield
Indigotin > 96%90.1%
Indirubin > 96%92.0%

Capillary Electrophoresis with Diode Array Detection (CE-DAD) for this compound and Degradation Products

Capillary Electrophoresis (CE) with Diode Array Detection (DAD) is a powerful analytical technique for the separation and identification of this compound and its degradation products. researchgate.netresearchgate.net CE offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. tandfonline.com The DAD provides spectral information across a range of wavelengths, which aids in compound identification and purity assessment. nih.gov

This technique has been successfully applied to identify indigo blue and its degradation products on historical artifacts. researchgate.netresearchgate.net By analyzing the electrophoretic mobility and UV-visible spectra, researchers can distinguish the parent dye from compounds formed through aging and degradation processes. researchgate.net CE-DAD is often used in conjunction with other analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for comprehensive structural elucidation of degradation products. researchgate.net The development of methods combining CE with online screening assays, such as the DPPH radical scavenging assay, allows for the simultaneous separation and evaluation of the antioxidant activity of compounds. nih.gov

Electrochemical Characterization and Sensing of this compound

Electrochemical methods provide a sensitive and cost-effective approach for the analysis of this compound. These techniques are based on the redox properties of the dye molecule.

Voltammetric Studies of this compound (Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques, particularly Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are extensively used to study the electrochemical behavior of this compound. au.dkresearchgate.net CV provides insights into the redox mechanisms, while DPV is often employed for quantitative analysis due to its higher sensitivity and better resolution. au.dktandfonline.com

Studies have shown that this compound exhibits well-defined oxidation and reduction peaks at various electrode surfaces. researchgate.net The electrochemical process is often adsorption-controlled, meaning the dye molecules accumulate on the electrode surface before the electron transfer reaction occurs. au.dknih.gov The peak potentials and currents are influenced by factors such as the pH of the supporting electrolyte and the scan rate. au.dkresearchgate.net For instance, at a bare glassy carbon electrode (GCE), this compound shows an irreversible oxidation step around 0.78 V in a pH 7.0 phosphate buffer. mdpi.com

Electrochemical Sensor Design for this compound Determination

The development of electrochemical sensors for this compound aims to achieve high sensitivity, selectivity, and rapid analysis. nih.gov These sensors are typically based on modified electrodes that enhance the electrochemical response of the dye.

A variety of materials have been used to fabricate these sensors, leading to improved performance compared to bare electrodes. au.dkresearchgate.net For example, a sensor based on a poly(valine) modified carbon paste electrode has demonstrated a low limit of detection (LOD) of 0.0069 μM and a limit of quantification (LOQ) of 0.023 μM for this compound. au.dkresearchgate.net Another sensor, utilizing a carbon paste electrode modified with TX-100 surfactant, showed a linear response in the range of 1.5×10⁻⁶ M to 2×10⁻⁵ M with a detection limit of 16×10⁻⁸ M. researchgate.net

The table below compares the performance of different electrochemical sensors for this compound determination:

Electrode ModificationLinear Range (µM)Limit of Detection (LOD) (µM)TechniqueSource
Poly(valine) on Carbon Paste Electrode0.2 - 5.00.0069DPV au.dknih.gov
TX-100 on Carbon Paste Electrode1.5 - 200.16CV researchgate.net
Poly(L-phenylalanine) on Carbon Paste Sensor0.1 - 1.00.0187DPV tandfonline.com
SeO₂ Nanoparticles on Glassy Carbon Electrode0.025 - 10-DPV mdpi.com
Electrode Material Modification and Surface Characterization for this compound Sensing

The modification of electrode surfaces is a key strategy to improve the sensitivity and selectivity of this compound sensors. au.dkresearchgate.net This involves the deposition of various materials onto the base electrode, which can increase the electroactive surface area and facilitate electron transfer.

Commonly used modification materials include polymers (e.g., poly(valine), poly(dl-phenylalanine)), surfactants (e.g., TX-100), and nanoparticles (e.g., SeO₂). au.dkmdpi.comresearchgate.net The electropolymerization of amino acids like valine on a carbon paste electrode creates a surface with more active sites, leading to a significant enhancement of the electrochemical signal for this compound. au.dkresearchgate.net Similarly, the incorporation of surfactants can improve the accumulation of the analyte at the electrode surface. researchgate.net

The characterization of these modified surfaces is essential to understand their morphology and electrochemical properties. Techniques such as Scanning Electron Microscopy (SEM) are used to visualize the surface structure, while Electrochemical Impedance Spectroscopy (EIS) provides information about the charge transfer resistance at the electrode-electrolyte interface. au.dkresearchgate.net These characterization methods are crucial for optimizing the sensor's performance. au.dkresearchgate.net

Degradation Pathways and Mechanistic Studies of Indigotine P

Photodegradation of Indigotine P

Light exposure can induce the degradation of this compound, leading to a loss of its characteristic blue color. nih.govsensientfoodcolors.com This process involves complex photochemical reactions that alter the molecule's structure.

Elucidation of Light-Induced this compound Degradation Mechanisms

The photodegradation of this compound is primarily an oxidative process. researchgate.net The presence of oxygen is a key factor, and the degradation is more pronounced in its presence. psu.eduresearchgate.net Research suggests that the mechanism may involve a self-sensitized photo-oxidation. psu.edu In this process, the dye molecule absorbs light and is excited to a higher energy state. This excited molecule can then react with molecular oxygen to generate reactive oxygen species, such as singlet oxygen or peroxide radicals. psu.eduresearchgate.net These highly reactive species then attack the this compound molecule, leading to its breakdown. researchgate.net The quantum yield of the photodegradation, a measure of the efficiency of the light-induced reaction, has been found to be in the order of 10⁻⁴ in organic solvents, but significantly lower in aqueous media (9 × 10⁻⁶). psu.eduresearchgate.net The solvent can play a role in the reaction, with some studies suggesting that irradiation may promote the formation of reactive intermediates within the solvent itself, which in turn attack the dye molecule. researchgate.net

Identification and Characterization of Photodegradation Products of this compound (e.g., Isatin)

The primary and most consistently identified photodegradation product of this compound is isatin (B1672199) and its sulfonated derivatives. researchgate.netpsu.eduresearchgate.netcac-accr.ca The cleavage of the central carbon-carbon double bond in the indigotin (B1671874) structure leads to the formation of these smaller molecules. researchgate.net

Other degradation products that have been identified in various studies include:

Isatoic anhydride : This compound is formed through further oxidation of isatin. researchgate.netpsu.educac-accr.ca

Anthranilic acid : This is a subsequent degradation product formed from isatoic anhydride. researchgate.netpsu.educac-accr.cauminho.pt

Isatin sulfonic acid : This is a major final product when this compound (indigo carmine) is irradiated in both organic and aqueous solutions. psu.eduresearchgate.netmdpi.com

Some studies have also reported the identification of other minor degradation products like tryptanthrin. researchgate.netresearchgate.net The relative amounts of these products can vary depending on the specific conditions of the photodegradation process, such as the solvent and the wavelength of light used. psu.eduresearchgate.net

Interactive Data Table: Major Photodegradation Products of this compound

Product NameChemical FormulaRole in Degradation Pathway
IsatinC₈H₅NO₂Primary oxidation product
Isatoic AnhydrideC₈H₅NO₃Secondary oxidation product
Anthranilic AcidC₇H₇NO₂Further degradation product
Isatin Sulfonic AcidC₈H₅NO₅SMajor final product from Indigo (B80030) Carmine (B74029)

Chemical Degradation of this compound

This compound is susceptible to degradation under various chemical conditions, including changes in pH and the presence of oxidizing agents.

Influence of pH on this compound Stability and Degradation Kinetics

This compound exhibits poor stability across a range of pH values. nih.govnih.gov Its degradation and fading are noticeable over time, with the rate of degradation being highly dependent on the pH of the solution.

Acidic Conditions (pH 3-5): The dye will appreciably fade after one week. nih.govnih.govatamanchemicals.com

Neutral Conditions (pH 7): Considerable fading occurs after one week. nih.govnih.govatamanchemicals.com

Alkaline Conditions (pH 8 and above): Complete fading is observed. nih.govnih.govatamanchemicals.com Strong alkalis, such as 10% sodium carbonate and 10% sodium hydroxide (B78521), cause complete and rapid fading. nih.govnih.govatamanchemicals.com

The color of the this compound solution also changes with pH. It is blue at neutral pH, blue-violet in acidic conditions, and changes to green and then yellow-green in basic conditions, eventually becoming yellow at a pH of 13.0. nih.govatamanchemicals.comatamanchemicals.com

Interactive Data Table: pH Stability of this compound After One Week

pH LevelStability
3-5Appreciably fades
7Considerably fades
8Completely fades

Oxidative Degradation Mechanisms of this compound (e.g., with Hydrogen Peroxide, Iodate (B108269) Ions)

This compound is known to have very poor stability against oxidation. nih.govnih.gov Various oxidizing agents can effectively degrade the dye.

Hydrogen Peroxide (H₂O₂): The Fenton process, which utilizes hydrogen peroxide and ferrous ions (Fe²⁺), has been shown to be highly effective in degrading this compound. tandfonline.comresearchgate.net The reaction involves the generation of highly reactive hydroxyl radicals (•OH) that attack and break down the dye molecule. mdpi.com The efficiency of this degradation is influenced by factors such as the concentrations of H₂O₂, Fe²⁺, the initial dye concentration, and the pH of the solution, with optimal degradation occurring at an acidic pH of 3. tandfonline.comresearchgate.net The degradation follows first-order kinetics. tandfonline.com

Iodate Ions (IO₃⁻): In acidic solutions, such as in the Briggs-Rauscher (BR) oscillatory reaction, this compound can be oxidized by iodate ions. mdpi.com However, this reaction pathway is considered to be relatively slow compared to oxidation by other species that may be present, such as hydrogen peroxide or reactive oxygen species. mdpi.com

In these oxidative processes, the final degradation product is typically isatin sulfonic acid (ISA). mdpi.com

Hydrolysis Pathways of this compound Precursors

This compound is synthesized from indigo, which is in turn produced from precursors found in various plants. tifr.res.inuwimona.edu.jm The primary precursor in many indigo-producing plants is indican (B1671873), a glucoside. woad.org.ukactahort.orgacademicjournals.org

The initial step in the formation of indigo from these natural precursors is hydrolysis. This process can be either enzymatic or chemical:

Enzymatic Hydrolysis: In many traditional extraction methods, enzymes such as β-glucosidase, naturally present in the plant leaves, hydrolyze the indican precursor. academicjournals.orgareadeagronomia.mx This enzymatic action cleaves the glycosidic bond, releasing indoxyl and glucose. actahort.orgareadeagronomia.mx This process is sensitive to temperature and pH, with the optimal pH range for some of these enzymes being between 5.5 and 7.5. areadeagronomia.mx

Chemical Hydrolysis: In some modern extraction methods, particularly with plants like woad (Isatis tinctoria), alkaline conditions are used to induce chemical hydrolysis of the precursors. woad.org.uknih.gov Adding an alkaline substance like soda ash or calcium hydroxide raises the pH, facilitating the transformation of the precursors into indoxyl. woad.org.uknih.gov

Once indoxyl is formed through hydrolysis, it is an unstable intermediate that is subsequently oxidized, typically by aeration (whisking the solution), to form the water-insoluble indigo (indigotin). tifr.res.inuwimona.edu.jmwoad.org.uk

Biotransformation and Biodegradation of this compound

This compound, also known as Indigo Carmine or Acid Blue 74, is a synthetic indigoid dye. Its resistance to conventional wastewater treatment methods has prompted research into biological degradation pathways. Biotransformation and biodegradation leverage microbial and enzymatic processes to break down the complex structure of this compound into simpler, less harmful compounds.

Microbial Degradation of Indigoid Compounds and this compound

A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade this compound. These microbes utilize the dye as a substrate, initiating the breakdown process. The efficiency of degradation can be influenced by environmental conditions such as pH and temperature, as well as the microbial strain itself. core.ac.ukgoogle.com

Several bacterial strains have been identified as effective degraders of this compound. For instance, Micrococcus sp. H-12, isolated from dye-contaminated industrial areas, shows an optimal decolorization ability at 37°C and a pH of 6.5. core.ac.uk Similarly, strains of Bacillus and Agrobacterium have been identified for their decolorizing capabilities. core.ac.uk Research on Pseudomonas aeruginosa has shown over 96% decolorization of high concentrations of Indigo Carmine within 8 hours under agitated conditions. acs.org The degradation process appears to be enzyme-mediated, as higher initial dye concentrations led to effective biodecolorization. acs.org The caecal microflora of rats have also been shown to metabolize Indigo Carmine into several fluorescent metabolites. nih.gov

Fungi, particularly white-rot fungi, are also proficient in degrading indigoid dyes due to their powerful extracellular enzymatic systems. The fungus Trametes versicolor has been used to biotransform Indigo Carmine, even in high concentrations and non-sterile conditions. researchgate.netajol.info

Table 1: Selected Microorganisms Involved in this compound (Indigo Carmine) Degradation

MicroorganismTypeKey FindingsReference(s)
Bacillus safensis HL3BacteriumAchieved 97% decolorization within 2 hours with the aid of its spore laccase. mdpi.com, nih.gov
Bacillus licheniformis NS2324BacteriumCrude laccase from this strain effectively decolorized the dye at 50°C and pH 8. drdo.gov.in, core.ac.uk
Pseudomonas aeruginosaBacteriumCapable of >96% decolorization of high dye loads (500 mg/L) within 8 hours. acs.org
Micrococcus sp. H-12BacteriumIsolated from industrial sites; demonstrates inducible degradation of Indigo Carmine. core.ac.uk
Trametes versicolorFungusLyophilized mycelia effectively biotransform Indigo Carmine to isatin-5-sulfonic acid. researchgate.net, ajol.info
Trametes hirsutaFungusIts laccase effectively degrades Indigo Carmine to isatin-5-sulfonic acid and anthranilic acid. scispace.com
γ-proteobacterium JBBacteriumDegrades Indigo Carmine to isatin-5-sulfonic acid and anthranilic acid. scispace.com

Enzymatic Degradation of this compound (e.g., Microbial Laccase Enzymes)

The microbial degradation of this compound is primarily an enzymatic process. Oxidoreductases, particularly laccases (benzenediol:oxygen oxidoreductases; EC 1.10.3.2), are the most studied enzymes in this context. ua.ptmdpi.com Laccases are multi-copper-containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including synthetic dyes. ua.ptmdpi.com

Laccases from both fungal and bacterial sources have been proven effective. Fungal laccases, such as those from Trametes hirsuta and Sclerotium rolfsii, can oxidize insoluble indigo. uminho.pt The degradation rate can vary depending on the enzyme's origin, with fungal laccases often exhibiting higher redox potentials than bacterial ones. scispace.comuminho.pt Bacterial laccases, however, are often more stable and active at the high temperatures and alkaline pH levels characteristic of textile effluents. drdo.gov.in For example, laccase from Bacillus licheniformis NS2324 shows optimal degradation at 50°C and pH 8. drdo.gov.incore.ac.uk Spores from Bacillus subtilis displaying the CotA laccase on their surface have been used as a robust biocatalyst for Indigo Carmine decolorization at 60°C and pH 8.0. nih.gov

The degradation mechanism involves laccase-catalyzed oxidation. researchgate.net The enzyme facilitates the cleavage of the central carbon-carbon double bond of the this compound molecule. core.ac.ukmdpi.com Besides laccase, other enzymes like lignin (B12514952) peroxidase and intracellular tyrosinase have been observed to have significantly increased activity during the degradation of Indigo Carmine by Bacillus safensis HL3 spores, suggesting their contribution to the oxidative breakdown. mdpi.com, nih.gov Horseradish peroxidase has also been shown to effectively catalyze the degradation of the dye in the presence of hydrogen peroxide. tandfonline.comresearchgate.net

Molecular Mechanisms and Functional Genes in this compound Biotransformation

The biotransformation of this compound is an oxidative process initiated by microbial enzymes. mdpi.com The core molecular mechanism involves an enzymatic attack on the dye's chromophore, leading to its breakdown and subsequent decolorization. For this compound, this typically begins with the oxidative cleavage of the central C=C double bond. core.ac.ukmdpi.com

Genetic studies have begun to identify the functional genes responsible for producing the enzymes that carry out this transformation. In Bacillus safensis HL3, exposure to Indigo Carmine leads to a significant increase in the expression of the gene encoding for laccase, as confirmed by RT-qPCR analysis. mdpi.com, nih.gov This indicates that the presence of the dye induces the transcription of the laccase gene, boosting the production of the degradative enzyme.

In another example, the laccase-encoding gene cotA from Bacillus subtilis has been successfully cloned and expressed. nih.gov This gene's product was engineered to be displayed on the surface of B. subtilis spores, creating a stable and reusable biocatalyst. This demonstrates a targeted genetic approach to enhancing the enzymatic degradation of this compound. nih.gov While the specific genes for other contributing enzymes like tyrosinase and peroxidase in the context of this compound degradation are less characterized, the underlying molecular mechanism is consistently shown to be oxidative. mdpi.comfrontiersin.org

Identification of Intermediates and Final Products in this compound Biodegradation (e.g., Indoxyl, Isatin, Anthranilate)

The biodegradation of this compound proceeds through a series of intermediate compounds, culminating in simpler, often less colored or colorless, final products. The primary step in the oxidative pathway is the cleavage of the central C=C double bond. mdpi.comresearchgate.net

This initial cleavage of the this compound molecule results in the formation of isatin-5-sulfonic acid (C₈H₅NO₅S). researchgate.netajol.infomdpi.comscispace.com This intermediate has been identified as a major product in degradation studies using various microorganisms and their enzymes, including Trametes versicolor, Bacillus safensis HL3, and laccases from Trametes hirsuta. researchgate.netmdpi.comscispace.com

Further degradation can proceed via several routes. One documented pathway involves the desulfonation of isatin-5-sulfonic acid to form isatin (1H-indole-2,3-dione). mdpi.comscispace.com Isatin is a known degradation product of the parent compound indigo. cac-accr.caresearchgate.net Following its formation, isatin can be hydrolytically cleaved to isatic acid, which is unstable and spontaneously undergoes decarboxylation to yield anthranilic acid (2-aminobenzoic acid). drdo.gov.inscispace.comuminho.pt The conversion of Indigo Carmine to anthranilic acid and isatin-5-sulfonic acid has been demonstrated using laccases from both the fungus T. hirsuta and the bacterium γ-proteobacterium JB. scispace.com

While indoxyl is a known intermediate in the biosynthesis and degradation of indigo, the direct degradation of the sulfonated this compound molecule primarily proceeds through the formation of the more stable isatin-5-sulfonic acid. frontiersin.orgnih.gov

Table 2: Key Intermediates and Final Products in the Biodegradation of this compound

Compound NameChemical FormulaRole in Degradation PathwayReference(s)
Isatin-5-sulfonic acidC₈H₅NO₅SPrimary intermediate from the oxidative cleavage of the C=C bond. mdpi.com, scispace.com, researchgate.net
IsatinC₈H₅NO₂Formed via desulfonation of isatin-5-sulfonic acid; a key intermediate. mdpi.com, scispace.com, drdo.gov.in
Anthranilic acidC₇H₇NO₂A final, simpler degradation product formed from the breakdown of isatin. scispace.com, drdo.gov.in, uminho.pt
2-NitrobenzaldehydeC₇H₅NO₃Identified as a minor intermediate in the degradation by Bacillus safensis HL3. mdpi.com

Environmental Fate and Ecotoxicological Research on Indigotine P

Environmental Distribution and Persistence of Indigotine P

The distribution and persistence of Indigotine in the environment are governed by its physical and chemical properties and its interactions with environmental matrices such as water, soil, and sediment. As an anionic dye with two sulfonate groups, its solubility and mobility are significantly influenced by environmental factors like pH. nih.gov

Indigotine is a primary colorant in the textile industry, particularly for dyeing denim, and a significant portion is discharged into wastewater during manufacturing processes. uminho.ptresearchgate.net It is estimated that approximately 20% of the dye used in dyeing processes is lost to wastewater streams. researchgate.net Consequently, Indigotine is frequently detected in industrial wastewater.

Studies have reported varying concentrations in real textile wastewater, reflecting differences in industrial processes and sampling points. For instance, characterization of textile wastewater has shown Indigotine concentrations of 16.7 mg/L, 20 mg/L, and 64.6 mg/L. uminho.ptresearchgate.netresearchgate.net In laboratory and pilot-scale treatment studies, initial concentrations of 100 mg/L are often used to simulate industrial effluent conditions. gnest.org The treatment of these effluents is crucial, as conventional wastewater treatment methods can be inefficient at complete removal. uminho.pt Advanced oxidation and biological processes have been shown to achieve high removal efficiencies, over 90% in many cases. uminho.ptresearchgate.net

Reported Concentrations of Indigotine (Indigo Carmine) in Wastewater

Source / Study TypeReported Concentration (mg/L)Reference
Textile Wastewater64.6 researchgate.net
Real Textile Wastewater (for treatment study)~20 uminho.pt
Wastewater from first washing step16.7 researchgate.net
Simulated Wastewater (for treatment study)100 gnest.org

The movement of Indigotine through soil and sediment is largely dictated by adsorption and desorption processes. As an anionic dye, its interaction with soil particles is highly dependent on the soil's pH and composition. nih.govraco.cat The dye contains sulfonic acid groups, which are negatively charged in most environmental pH ranges. raco.cat Soil surfaces, particularly those with high clay and organic matter content, also tend to be negatively charged, leading to electrostatic repulsion and thus high mobility (low sorption) of the dye. raco.catmdpi.com

However, sorption can be enhanced in acidic conditions. usda.govijcce.ac.ir At low pH (e.g., pH 3-4), the surface of soil components like metal oxides can become more positively charged, increasing the electrostatic attraction for anionic dye molecules. ijcce.ac.irscirp.org Studies on various adsorbents confirm that the maximum adsorption of Indigo (B80030) Carmine (B74029) typically occurs at an acidic pH. ijcce.ac.irscirp.org Conversely, in neutral to alkaline soils, Indigotine is expected to be more mobile and prone to leaching, potentially contaminating groundwater. mdpi.comchemsafetypro.com While specific soil adsorption coefficients (Koc) for Indigotine are not widely reported, its chemical nature suggests a considerable potential for mobility, a characteristic that is important when assessing its environmental risk. raco.catchemsafetypro.com

Ecotoxicity Studies on Non-Human Organisms Exposed to this compound

The potential for adverse effects on non-target organisms is a key component of Indigotine's environmental risk profile. Ecotoxicity has been evaluated across different trophic levels in both aquatic and terrestrial ecosystems.

Indigotine has demonstrated toxic effects on a range of aquatic organisms. Standard acute toxicity tests have been conducted to determine the concentrations that cause mortality or other adverse effects over a short period. For the crustacean Daphnia magna, a key species in aquatic food webs, the 48-hour median effective concentration (EC50) values reported are 90 mg/L and 2,384 mg/L in separate studies. waldeck-ms.decarlroth.com The 96-hour median lethal concentration (LC50) for the fish species Cyprinodon variegatus was found to be 130 mg/L. waldeck-ms.de Another study on silver barbs (Barbonymus gonionotus) found a 96-hour LC50 of 0.137 µg/mL (or 0.137 mg/L), indicating high toxicity to this species, and observed gill pathologies such as hyperplasia and fusion. nrct.go.th For primary producers, the 72-hour median effective concentration (ErC50) for the green algae Scenedesmus subspicatus was reported as 304 mg/L. waldeck-ms.de

Aquatic Ecotoxicity of Indigotine (Indigo Carmine)

Organism TypeSpeciesEndpointValueExposure TimeReference
FishCyprinodon variegatusLC50130 mg/L96 h waldeck-ms.de
FishBarbonymus gonionotus (Silver Barb)LC500.137 µg/mL96 h nrct.go.th
CrustaceanDaphnia magnaEC5090 mg/L48 h waldeck-ms.de
CrustaceanAquatic InvertebratesEC502,384 mg/L48 h carlroth.com
AlgaeScenedesmus subspicatusErC50304 mg/L72 h waldeck-ms.de
AlgaeAlgaeErC502,079 mg/L72 h carlroth.com
LC50: Lethal Concentration for 50% of the population. EC50: Effective Concentration for 50% of the population. ErC50: EC50 for growth rate inhibition.

The impact of Indigotine on soil-dwelling organisms has also been investigated. Earthworms, as key ecosystem engineers, are common models for such studies. Research on Eisenia andrei showed mortality after 72 hours of exposure in a contact test, with a calculated LC50 of 75.79 mg/cm². nih.gov A chronic study with the same species resulted in a mortality rate of 14%. nih.gov Another study evaluated the toxicity of natural indigo on the potworm Enchytraeus crypticus, finding that it inhibited reproduction at concentrations of 5.06 and 7.59 g/kg in dry soil.

Terrestrial Ecotoxicity of Indigo Dyes

OrganismSpeciesDye TypeEndpointFindingReference
EarthwormEisenia andreiIndigo CarmineAcute Toxicity (Contact Test)LC50 = 75.79 mg/cm² (72 h) nih.gov
EarthwormEisenia andreiIndigo CarmineChronic Toxicity14% mortality rate nih.gov
PotwormEnchytraeus crypticusNatural IndigoReproduction InhibitionInhibited at 5.06 and 7.59 g/kg dry soil

Microorganisms play a critical role in the fate of Indigotine in the environment, primarily through biodegradation. Studies have shown that Indigotine is not toxic to soil microorganisms at concentrations up to 1000 ppm and can serve as a substrate, leading to an increase in the respiration of the soil biota. scielo.br Various bacteria capable of degrading Indigotine have been isolated from contaminated soil. core.ac.ukgoogle.com

The biodegradation of Indigotine often involves enzymatic action. Several bacterial species, including Paenibacillus larvae and Bacillus safensis, have been shown to decolorize and degrade the dye, with spore laccase being a key enzyme in the process. researchgate.netnih.govmdpi.com The degradation pathway has been investigated, identifying intermediate products such as isatin (B1672199) sulfonic acid and anthranilic acid. researchgate.netnih.gov This indicates that microbial communities can cleave the indigoid structure. core.ac.uk Furthermore, toxicity analyses of the resulting degradation products have shown them to be non-toxic or less hazardous than the parent dye molecule, suggesting that microbial degradation is an effective detoxification pathway. mdpi.com The presence of Indigotine can also induce the expression of specific degrading enzymes in microbial populations, indicating an adaptive response of microbial communities to the contaminant. google.com

Investigation of Bioaccumulation and Biomagnification Potential of this compound in Non-Human Food Chains

The potential for synthetic dyes to persist in the environment and enter the food chain is a significant ecotoxicological concern. nih.gov Bioaccumulation refers to the process where the concentration of a substance builds up in the tissues of a single organism because it is absorbed faster than it is lost. mit.edu This often occurs with persistent organic pollutants (POPs) that are lipid-soluble and accumulate in the fatty tissues of organisms. cimi.orgmontereybayaquarium.orgnih.gov Biomagnification, also known as bioamplification, is the subsequent increase in the concentration of these toxins at successively higher levels in a food chain. mit.educimi.org As predators consume prey, the accumulated toxins are transferred and become more concentrated at each trophic level. youtube.com

Synthetic dyes, due to their complex structures, can be resistant to natural degradation processes, leading to their persistence in aquatic environments. nih.govtandfonline.com This persistence raises concerns about their potential to be absorbed by organisms at the base of the food web, such as algae and phytoplankton, and subsequently move up the food chain. cimi.orgtandfonline.com The accumulation of non-biodegradable dyestuffs in the food chain can lead to biomagnification, posing a risk to organisms at higher trophic levels, including fish, birds, and mammals. tandfonline.com

However, a detailed review of available scientific literature indicates a notable lack of specific studies investigating the bioaccumulation and biomagnification potential of this compound (also known as Indigo Carmine or Acid Blue 74) within defined non-human food chains. While the general principles of how persistent chemical compounds can accumulate are well-established, and the potential for dyes to enter the food web is recognized, specific research quantifying the bioconcentration factor (BCF), bioaccumulation factor (BAF), or biomagnification of this compound in various species is not prominently documented in the search results. nih.govaucklandcity.govt.nz Ecotoxicological studies on Indigo Carmine have been performed on organisms like earthworms (Eisenia andrei) and zebrafish (Danio rerio), but these primarily focus on mortality, reproduction, and cellular-level toxicity rather than its transfer across trophic levels. researchgate.netresearchgate.net Therefore, while the chemical properties of this compound suggest a potential for environmental persistence, dedicated research into its behavior within food webs is required to fully assess its risk.

Remediation Strategies for this compound Environmental Contamination

The presence of this compound in industrial wastewater necessitates effective remediation strategies to mitigate its environmental impact. Research has focused on physical, chemical, and biological methods to remove or degrade the dye from aqueous matrices.

Adsorption Technologies for this compound Removal from Aqueous Matrices

Adsorption is a widely studied and effective technology for removing dyes from wastewater due to its high efficiency, design flexibility, and the potential for using low-cost adsorbents. nih.govresearchgate.net The process involves the adhesion of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Various materials have been investigated for their capacity to adsorb this compound.

Low-cost adsorbents derived from agricultural and industrial waste have shown significant promise. researchgate.net Materials such as bottom ash (a power plant waste) and de-oiled soya (an agricultural waste) have demonstrated good efficiency for adsorbing Indigo Carmine. researchgate.net Similarly, porous adsorbents derived from Banaba peels and acid-treated epicarp of Raphia hookeri fruits have been developed and tested, showing high surface areas and effective dye uptake. nih.govwu.ac.th The adsorption process is influenced by several factors, including pH, initial dye concentration, adsorbent dosage, and temperature. researchgate.netnih.gov For instance, the maximum uptake of Indigo Carmine by treated Raphia hookeri fruit waste was observed at a pH of 5. nih.gov

Advanced materials like hydrogels have also been developed. A chitosan-based hydrogel with magnetic iron nanoparticles was shown to have high adsorption values for Indigo Carmine, with the process being spontaneous and endothermic. mdpi.com Natural materials like peat have also been explored as a low-cost bioadsorbent for this compound. arcjournals.org The effectiveness of these adsorbents is often evaluated using adsorption isotherm models, such as the Langmuir and Freundlich models, to describe the equilibrium characteristics of the process. researchgate.net

Adsorbent MaterialSource/TypeKey Findings/EfficiencyReference
Treated Raphia hookeri Fruit WasteAgricultural WasteMaximum adsorption (qmax) of 20.41 mg/g. Adsorption was multilayered and chemical in nature. nih.gov
Porous Activated Banaba PeelsAgricultural WasteMaximum adsorption capacity of 56.18 mg/g at an optimum contact time of 60 minutes. wu.ac.th
Chitosan-based HydrogelPolymer/Nanoparticle CompositeFunctionalized hydrogel exhibited high dye adsorption values; the process was found to be endothermic and spontaneous. mdpi.com
Bottom Ash & De-oiled SoyaIndustrial & Agricultural WasteBoth materials showed good efficiency in batch and bulk removal tests. Adsorption followed Langmuir and Freundlich isotherms. researchgate.net
PeatNatural BioadsorbentDemonstrated potential as a low-cost adsorbent for 5,5'-disulfonic indigotin (B1671874) (Indigotine). arcjournals.org

Advanced Oxidation Processes (AOPs) for this compound Degradation in Water

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to degrade organic pollutants in water. ijcce.ac.ir These methods are characterized by the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can oxidize a wide range of complex organic compounds into simpler, less harmful substances. ijcce.ac.irmdpi.com

Several AOPs have proven effective for the degradation of this compound. The Fenton and photo-Fenton processes, which use iron (II) ions and hydrogen peroxide (H₂O₂), have been shown to achieve 100% removal efficiency. researchgate.netinformahealthcare.com The photo-Fenton process, which incorporates UV light, accelerates the reaction, reducing the time required for complete degradation from 20 minutes to 10 minutes under optimal conditions. researchgate.net Ozonation has also been shown to be highly effective, achieving 97% elimination of Indigo Carmine in 30 minutes. mdpi.com The efficiency of ozonation can be further enhanced by combining it with H₂O₂ or Fenton's reagent. mdpi.com

Photocatalysis , another prominent AOP, utilizes semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) that, when irradiated with UV or visible light, generate the reactive radicals necessary for degradation. capes.gov.brsemanticscholar.org Studies have demonstrated the complete degradation of Indigo Carmine using ZnO under visible light and 100% degradation after 180 minutes using calcined Zn-Al layered double hydroxides (LDH) supported on nanofibers. semanticscholar.orgdiva-portal.org The effectiveness of photocatalytic degradation is dependent on parameters such as catalyst loading, initial dye concentration, and pH. semanticscholar.orgsciensage.info

AOP MethodCatalyst/ReagentsKey Findings/EfficiencyReference
Fenton ProcessFe²⁺, H₂O₂100% removal efficiency achieved in 20 minutes at optimal conditions ([dye] = 300 mg/L, pH 3). researchgate.net
Photo-Fenton ProcessFe²⁺, H₂O₂, UV light100% removal efficiency achieved in 10 minutes, showing faster kinetics than the standard Fenton process. researchgate.net
OzonationO₃97% elimination of Indigo Carmine achieved in 30 minutes. mdpi.com
PhotocatalysisZnOTotal degradation of Indigo Carmine under visible light irradiation. The optimal catalyst load was 0.1 gm. semanticscholar.org
PhotocatalysisTiO₂ impregnated on Activated CarbonEffective degradation of Indigo Carmine, with the reaction being optimized for dye concentration and catalyst amount. capes.gov.br
Photocatalysis[Zn-Al] LDH on PAN nanofibres100% degradation after 180 minutes, comparable to commercial ZnO nanoparticles. diva-portal.org

Bioremediation Approaches for this compound Contaminants

Bioremediation utilizes biological systems, primarily microorganisms and their enzymes, to break down or transform environmental pollutants into less harmful substances. soeagra.com This approach is considered cost-effective and environmentally friendly for treating textile effluents containing dyes like this compound. soeagra.comresearchgate.net

A variety of microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and degrade indigo dyes. soeagra.com For instance, research using a microbial inoculum isolated directly from textile wastewater demonstrated significant removal of Indigo dye. researchgate.netnih.gov In one study, combined bioaugmentation and biostimulation techniques achieved an average reduction in chemical oxygen demand (COD) of 88.9% and an indigo dye removal efficiency of up to 29.7% after 30 days. researchgate.netnih.gov Numerous bacterial strains, such as various Pseudomonas species, have been identified that can transform indole (B1671886) into indigo and are also involved in its degradation. frontiersin.orgresearchgate.net

Enzymatic degradation represents a more targeted bioremediation approach. Enzymes such as monooxygenases, dioxygenases, and laccases have been identified for their role in indigo biosynthesis and degradation. frontiersin.orgresearchgate.net Specific research has demonstrated the effectiveness of horseradish peroxidase (HRP) in combination with hydrogen peroxide for the decolorization and degradation of Indigo Carmine. researchgate.net Another study identified a specific enzyme isolated from a bacterial strain (ATCC 55396) capable of rapidly degrading both indigo and Indigo Carmine. google.com These biocatalytic approaches offer high specificity in breaking down the complex dye structure.

Biological AgentTypeKey Findings/EfficiencyReference
Native MicroorganismsMixed Microbial CultureAchieved 29.7% indigo dye removal and an 88.9% reduction in COD from textile wastewater after 30 days. researchgate.netnih.gov
Pseudomonas speciesBacteriaVarious strains are known to be involved in the transformation and degradation of indigo. soeagra.comfrontiersin.orgresearchgate.net
Horseradish Peroxidase (HRP)EnzymeEffective in the decolorization and degradation of Indigo Carmine when combined with H₂O₂. researchgate.net
Enzyme from strain ATCC 55396EnzymeShowed very fast initial degradation of indigo, reaching its limit within minutes of contact. google.com
FungiMicroorganismVarious fungi are capable of carrying out the biodegradation of indigo pigments. soeagra.com

Theoretical and Computational Studies on Indigotine P

Quantum Chemical Calculations of Indigotine P

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of this compound and related indigo (B80030) dyes. bohrium.com Methods such as Density Functional Theory (DFT) and semi-empirical approaches are frequently used to model its behavior. bohrium.comuobaghdad.edu.iq These calculations are crucial for understanding the mechanisms of its degradation and its photophysical properties. uobaghdad.edu.iqualberta.ca For instance, studies have used quantum chemistry to investigate the degradation of indigo dye by superoxide (B77818) anion radicals, identifying the most reactive sites within the molecule. bohrium.comuobaghdad.edu.iq

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. researchgate.netscirp.org For this compound (indigo carmine) and its parent chromophore, indigo, this is commonly achieved using Density Functional Theory (DFT) with various functionals and basis sets, such as B3LYP/6-311G(d,p), B97D/cc-pVZT, and M06-2X/6-311+G(d,p). ualberta.caresearchgate.netrsc.org These calculations determine key structural parameters like bond lengths and angles. uobaghdad.edu.iq For example, in one study, the bond length of the central C10=C11 bond was calculated to be 1.351 Å, identifying it as a highly reactive site. uobaghdad.edu.iq

Once the geometry is optimized, the electronic structure can be analyzed. This typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical stability and electronic transition properties. rsc.org For indigo carmine (B74029), the analysis of these orbitals shows that the electron density at both the HOMO and LUMO levels is predominantly located around the N-H and C=O groups. researchgate.net The HOMO-LUMO gap for indigo has been computationally determined to be 1.8 eV, which closely matches the experimentally derived value of 1.9 eV. researchgate.net The visible absorption of indigo dyes is primarily attributed to the π → π* electronic transition from the HOMO to the LUMO. researchgate.nettandfonline.com

Table 1: Selected Optimized Geometrical and Electronic Parameters for Indigo/Indigo Carmine from DFT Calculations

Parameter Method Value Source
C=C Bond Length PM3 1.351 Å uobaghdad.edu.iq
C=O Bond Length PM3 1.212 Å uobaghdad.edu.iq
N-H Bond Length PM3 0.992 Å uobaghdad.edu.iq
HOMO-LUMO Gap DFT 1.8 eV researchgate.net
First Singlet Excited State TD-DFT/CAM-B3LYP 2.28 eV ualberta.ca
First Singlet Excited State TD-DFT/M06-2X 2.19 eV ualberta.ca

Computational methods are extensively used to predict and interpret the spectroscopic properties of dyes like this compound. researchgate.net Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis). tandfonline.commdpi.com Theoretical calculations of the UV-Vis spectrum for indigo carmine show excellent agreement with experimental data, with the main absorption peak corresponding to the HOMO-LUMO transition. ualberta.caresearchgate.net For example, TD-DFT calculations predicted the first singlet excited state for indigo carmine in water at 2.19 eV, which aligns well with its characteristic blue color. ualberta.ca

Vibrational spectra, including Infrared (IR) and Raman, are also simulated using DFT calculations. researchgate.netresearchgate.net These simulations calculate the vibrational frequencies and intensities, which can be compared with experimental spectra to aid in peak assignment. researchgate.netacs.org For instance, DFT calculations have been used to obtain the optimized geometry and vibrational wavenumbers of indigo carmine, which were then compared with experimental SERS (Surface-Enhanced Raman Scattering) data. rsc.org Similarly, theoretical IR and Raman spectra for indigo have been calculated and show good agreement with experimental FTIR and Raman measurements. researchgate.net To improve the match with experimental data, calculated harmonic frequencies are often scaled by a factor (e.g., 0.975 for B3LYP/6-31++G(d,p)) to account for anharmonicity. acs.org

Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data for Indigo/Indigo Carmine

Spectrum Method Predicted λmax / Peak Experimental λmax / Peak Source
UV-Vis TD-DFT/M06-2X 2.19 eV (~566 nm) ~610 nm ualberta.ca
UV-Vis TD-DFT (in DMSO) 526 nm ~619 nm maplesoft.comnih.gov
IR DFT/B3LYP - 3262 cm⁻¹ (N-H stretch) researchgate.netresearchgate.net
IR DFT/B3LYP - 1626 cm⁻¹ (C=O stretch) researchgate.netresearchgate.net
Raman DFT/B97D - (Compared for SERS) rsc.org

Molecular Modeling and Docking Studies of this compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. openaccessjournals.comresearchgate.net This method is crucial in drug discovery and for understanding molecular recognition processes. openaccessjournals.com The primary goal is to model the interaction between the ligand and the protein at the atomic level, which helps in analyzing binding mechanisms and affinities. openaccessjournals.comresearchgate.net

While specific molecular docking studies detailing the interaction of this compound with the ThrH protein were not prominently found in the surveyed literature, the general principles of ligand-protein interaction analysis are well-established and can be applied to this system. Such analyses involve identifying and characterizing the non-covalent interactions between the ligand and the amino acid residues in the protein's binding site. nih.govnottingham.ac.uk

These interactions are fundamental to the stability of the protein-ligand complex and include:

Hydrophobic Interactions : These are the most common interactions in protein-ligand complexes and occur between nonpolar groups, such as carbon atoms in the ligand and aliphatic or aromatic side chains of amino acids like leucine, valine, and alanine. nih.govrsc.org

Hydrogen Bonds : Formed between a hydrogen bond donor (like N-H or O-H) and an acceptor (like an oxygen or nitrogen atom), these are critical for binding specificity. nih.govrsc.org The median distance for heavy atoms in N–H···O and O–H···O hydrogen bonds is approximately 3.0 Å. nih.gov

Salt Bridges : These are electrostatic interactions between oppositely charged groups, such as a carboxylate group (COO⁻) on an aspartate or glutamate (B1630785) residue and an ammonium (B1175870) group (NH₃⁺) on a lysine (B10760008) residue. nih.gov

π-Interactions : These include π-π stacking (between aromatic rings), cation-π (between a cation and an aromatic ring), and amide-π stacking interactions. nih.gov

A statistical analysis of a large number of protein-ligand complexes from the Protein Data Bank (PDB) can reveal the frequency and preferred geometries of these different interaction types, providing a framework for evaluating the docking poses of this compound with any given protein target. nih.govfrontiersin.org

Computational chemistry provides significant insights into the reaction mechanisms of this compound, particularly its degradation pathways. bohrium.com Quantum chemical calculations are employed to map out the potential energy surface of a reaction, identifying key intermediates and transition states. uobaghdad.edu.iqnumberanalytics.com This approach allows researchers to understand reaction kinetics and thermodynamics.

Advanced Computational Approaches in this compound Research (e.g., DFT, MD Simulations)

Research on this compound benefits from a range of advanced computational methods that provide a deeper understanding of its structure, dynamics, and interactions. nih.govnhr4ces.de

Density Functional Theory (DFT) , as highlighted in previous sections, is a cornerstone of computational research on dyes. researchgate.netresearchgate.net It is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov Its widespread application stems from its balance of accuracy and computational cost, making it suitable for calculating optimized geometries, electronic properties like HOMO/LUMO energies, and for predicting spectroscopic properties (IR, Raman, UV-Vis) of molecules the size of this compound. rsc.orgresearchgate.nettandfonline.com

Molecular Dynamics (MD) simulations are another powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.netucalgary.ca By solving Newton's equations of motion, MD simulations generate trajectories that reveal the dynamic behavior of systems at the atomic level. ucalgary.ca This approach is invaluable for:

Studying Solvation : Simulating how solvent molecules arrange around the dye and affect its properties.

Analyzing Conformational Changes : Observing how the molecule flexes and changes shape over time.

Simulating Protein-Ligand Interactions : Beyond the static picture provided by docking, MD simulations can show the stability of a ligand in a protein's binding site and reveal the dynamics of their interaction over nanoseconds or longer. nih.gov

Combining these methods, as in ab initio Molecular Dynamics (AIMD) , allows for simulations where the forces between atoms are calculated "on the fly" using quantum mechanical methods like DFT. nih.govaps.org While computationally expensive, AIMD avoids the need for pre-parameterized force fields required in classical MD, offering a more accurate description of systems where bond breaking or forming occurs, which is essential for studying reaction mechanisms. nih.govnhr4ces.de Hybrid approaches are also being developed to reduce the computational cost, for instance, by using a less expensive method to equilibrate the system before applying more accurate but time-consuming KS-DFT-MD simulations. aps.org

Materials Science and Advanced Applications of Indigotine P Non Prohibited Elements

Indigotine P as a Redox Indicator in Analytical Chemistry

This compound, also known as Indigo (B80030) Carmine (B74029), serves as a valuable redox indicator in analytical chemistry. scienceinfo.com A redox indicator is a substance that undergoes a distinct color change at a specific electrode potential, signaling the endpoint of a redox titration. scienceinfo.com The utility of this compound in this capacity stems from its ability to exist in both an oxidized and a reduced form, each with a different color.

The oxidized form of this compound is a deep blue, while its reduced form is yellow. chemkits.euwikipedia.orgmacsenlab.com This reversible color change allows it to be used in various titrimetric analyses. The transition between the blue (oxidized) and yellow (reduced) states occurs at a specific potential, making it a reliable indicator for reactions involving oxidizing and reducing agents. For instance, when titrating a reducing agent with a strong oxidizing agent, the this compound will remain in its yellow reduced state until the titrant has reacted with all of the analyte. The first drop of excess oxidizing titrant will then oxidize the indicator, causing the solution to sharply change color to blue, thereby marking the endpoint.

PropertyDescription
Indicator Type Redox Indicator
Oxidized Form Color Blue
Reduced Form Color Yellow
Transition Reversible

This table summarizes the properties of this compound as a redox indicator.

This compound as a Microscopic Stain in Biological Research and Histopathology

This compound is utilized as a specialized stain in biological research and histopathology, valued for its ability to highlight specific cellular and tissue features. macsenlab.com Unlike many biological stains that penetrate and color intracellular components, this compound functions primarily as a contrast stain that is not absorbed by cells. wikipedia.org This property makes it particularly effective for enhancing the visualization of mucosal surfaces, where it helps to delineate benign and malignant lesions. wikipedia.orgnih.gov

A notable application of this compound is in cytogenetic research, particularly in plant biology. In studies using the Allium cepa (onion) root tip model, this compound has been employed to assess cytotoxicity and genotoxicity. Research has shown that exposure to the dye can lead to a decrease in root length and a reduction in the mitotic index. nih.gov Histological observations of the root tips revealed significant alterations, including:

Deformation and disruption of cell walls. nih.gov

Progressive condensation of chromatin and shrinkage of nuclei. nih.gov

An increase in the number of irregularly shaped nuclei and nuclear fragments. nih.gov

Induction of chromosomal abnormalities such as disturbed metaphases, anaphase bridges, and laggard chromosomes. nih.gov

These findings from the Allium test demonstrate this compound's utility as a staining agent that can also reveal the effects of chemical exposure on cell division and morphology at the microscopic level. nih.gov Historically, indigo was one of the earliest simple stains used for microscopic observations. nih.gov

Research AreaApplication of this compoundObserved Effects/Findings
Histopathology Contrast stain for mucosal surfacesEnhances visibility and helps differentiate lesions without being absorbed by cells. wikipedia.orgnih.gov
Plant Cytogenetics (Allium cepa) Stain for assessing cytotoxicity and genotoxicityInduces chromosomal aberrations, alters cell morphology, and inhibits mitosis. nih.gov

This table presents the applications of this compound in microscopic research.

This compound in Semiconductor Materials Research

Recent research has identified indigo, the parent compound of this compound, as a promising organic semiconductor material. mdpi.com Organic molecules characterized by planar conjugated chromophores are increasingly investigated for their potential in organic electronics. acs.org Indigo's molecular structure, featuring strong intermolecular hydrogen bonds, allows it to form highly ordered crystalline structures, a key characteristic for efficient charge transport in semiconductor devices. mdpi.comacs.org

Studies have explored the electrochemical properties of indigo in Metal-Semiconductor-Metal (MSM) diodes. Research comparing different indigo strains found that the material's electron and hole characteristics and band gap energy directly affect the device's performance. mdpi.com One study demonstrated that an MSM diode based on a specific indigo strain could operate efficiently at low voltages (−1 to +3 V) and produce a significantly higher forward-bias current compared to other strains, indicating superior conductive properties. mdpi.com

Furthermore, indigo has been successfully used as the active semiconductor layer in organic field-effect transistors (OFETs). Purification of the indigo material through sublimation has been shown to dramatically improve transistor performance, increasing charge mobility for both electrons and holes by orders of magnitude and enhancing the device's stability when operated in air. acs.org This body of research highlights the potential of indigo-based compounds like this compound in the development of novel organic electronic devices. mdpi.comacs.org

Device TypeResearch FocusKey Findings
Metal-Semiconductor-Metal (MSM) Diode Electrochemical properties of indigo as an organic semiconductor.Indigo-based diodes show high sensitivity and conductivity at low voltage consumption. mdpi.com
Organic Field-Effect Transistor (OFET) Use of indigo as the active semiconductor layer.Purification of indigo improves charge mobility and operational stability in air. acs.org

This table summarizes research findings on the use of indigo in semiconductor devices.

Development of Advanced Sensing Platforms Utilizing this compound (e.g., pH Indicators, Photometric Detectors)

This compound's distinct, reversible color changes in response to chemical stimuli make it a key component in the development of simple yet effective sensing platforms. Its most common application in this area is as a pH indicator. wikipedia.orgmacsenlab.com In a 0.2% aqueous solution, this compound exhibits a sharp color transition in a highly alkaline environment, changing from blue at a pH of 11.4 to yellow at a pH of 13.0. chemkits.eumacsenlab.com This property allows for the straightforward photometric or visual determination of pH in a specific range.

Beyond pH sensing, this compound is also employed as an indicator for dissolved ozone. chemkits.eumacsenlab.com This sensing mechanism involves the conversion of this compound to isatin-5-sulfonic acid in the presence of ozone, resulting in a color change. chemkits.eu It is important to note that this reaction is not entirely specific to ozone, as it has been shown to detect superoxide (B77818) as well, a crucial distinction in physiological studies. chemkits.euwikipedia.org The principle behind these applications—a measurable change in light absorption (color) corresponding to the concentration of an analyte—is the foundation of photometric detection methods.

Sensing ApplicationAnalyteMechanism / Color Change
pH Indicator Hydroxide (B78521) ions (pH)Blue at pH 11.4, transitioning to yellow at pH 13.0. chemkits.eumacsenlab.com
Ozone Detector Dissolved Ozone (O₃)Converts to isatin-5-sulfonic acid, causing a color change. chemkits.eu

This table details the use of this compound in different sensing platforms.

Q & A

Q. How can researchers quantify Indigotine P in complex matrices using chromatographic methods?

To quantify this compound (E132) in mixtures, high-performance liquid chromatography (HPLC) with UV-Vis detection is widely used. For example, in dye mixtures (e.g., Indigotine + β-carotene), reverse-phase C18 columns and mobile phases like methanol/water (80:20 v/v) achieve baseline separation. Calibration curves should span 0.05–1.0 mg/mL, with validation for linearity (R² > 0.995) and recovery rates (95–105%) . Include internal standards (e.g., riboflavin) to correct for matrix effects.

Q. What experimental controls are essential for stability studies of this compound under varying pH conditions?

Design stability studies with:

  • Negative controls : this compound in deionized water (pH 7.0).
  • Test groups : pH 3.0 (simulating acidic environments) and pH 9.0 (alkaline conditions).
  • Time points : 0, 24, 48, and 72 hours.
    Measure degradation via spectrophotometric absorbance at 610 nm (Indigotine’s λmax) and validate with mass spectrometry to identify breakdown products .

Q. How can researchers address spectral overlap when analyzing this compound in multi-dye systems?

Use derivative spectroscopy or chemometric tools like partial least squares (PLS) regression. For instance, in mixtures with anthocyanins (λmax ~520 nm), second-derivative UV-Vis spectra reduce interference. Validate with HPLC to confirm accuracy (±2% error margin) .

Advanced Research Questions

Q. How do intermolecular interactions between this compound and synthetic polymers affect its encapsulation efficiency?

Methodology :

  • Experimental design : Use a 2³ factorial design to test polymer type (PLGA, chitosan, alginate), concentration (1–5% w/v), and crosslinking time (1–24 hours).
  • Analysis : Measure encapsulation efficiency (EE) via centrifugation/spectrophotometry and characterize interactions using FTIR (e.g., shifts in –OH/NH bands).
  • Data contradiction resolution : If EE decreases with chitosan despite theoretical compatibility, assess ionic strength effects via zeta potential measurements .

Q. What mechanisms explain the pH-dependent fluorescence quenching of this compound in nanoparticle suspensions?

Approach :

  • Hypothesis : Aggregation-induced quenching dominates at acidic pH due to protonation of sulfonate groups.
  • Validation : Conduct time-resolved fluorescence spectroscopy and dynamic light scattering (DLS) to correlate particle size (e.g., >200 nm at pH 3.0) with fluorescence lifetime (τ < 1 ns). Compare with molecular dynamics simulations of Indigotine’s conformation .

Q. How can conflicting reports on this compound’s antioxidant activity be reconciled?

Analysis framework :

  • Systematic review : Extract data from studies using ABTS/DPPH assays and categorize by solvent (aqueous vs. ethanolic). Apply meta-regression to identify solvent polarity as a confounding variable (e.g., higher radical scavenging in ethanol due to improved solubility).
  • Replication : Repeat assays under standardized conditions (e.g., 50% ethanol, 25°C) and report results with 95% confidence intervals .

Methodological Guidelines for Reproducibility

Aspect Best Practice Validation Metric
Sample preparation Lyophilize this compound solutions to avoid hydrolysis; store at -20°C in amber vials.Purity >98% (HPLC), moisture content <2%.
Instrument calibration Daily calibration with NIST-traceable standards (e.g., FD&C Blue No. 2).RSD <1% for triplicate injections.
Data reporting Report absorbance values normalized to path length (1 cm) and include raw spectra.Compliance with Beilstein Journal guidelines .

Addressing Contradictions in Literature

  • Case study : Discrepancies in this compound’s molar absorptivity (ε) values (e.g., 12,300 vs. 13,200 L·mol⁻¹·cm⁻¹).
    • Resolution : Standardize solvent (phosphate buffer, pH 6.8) and temperature (25°C). Recalculate ε using a gravimetrically prepared stock solution (0.1 mM). Publish full spectral data and instrument parameters to enable cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.